molecular formula C17H22N2 B158457 4,4'-Methylenebis(N,N-dimethylaniline) CAS No. 137198-51-7

4,4'-Methylenebis(N,N-dimethylaniline)

Cat. No.: B158457
CAS No.: 137198-51-7
M. Wt: 254.37 g/mol
InChI Key: JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(N,N-dimethylaniline) can be synthesized through the reaction of N,N-dimethylaniline with formaldehyde. The reaction typically involves the use of an acid catalyst to facilitate the formation of the methylene bridge between the two N,N-dimethylaniline molecules .

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(N,N-dimethylaniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually obtained in the form of powder, crystals, or chunks .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

4,4’-Methylenebis(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N,N-dimethylaniline) involves its interaction with various molecular targets and pathways. It acts as an intermediate in chemical reactions, facilitating the formation of complex organic compounds. The compound’s effects are primarily due to its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and properties .

Comparison with Similar Compounds

4,4’-Methylenebis(N,N-dimethylaniline) can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4,4’-Methylenebis(N,N-dimethylaniline) in various scientific and industrial contexts .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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InChI

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3
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InChI Key

JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H22N2
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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DSSTOX Substance ID

DTXSID5020869
Record name 4,4'-Methylenebis(N,N-dimethylaniline)
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Molecular Weight

254.37 g/mol
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Physical Description

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline]
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Boiling Point

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg
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Flash Point

412 °F (NTP, 1992), 211 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide
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Density

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg]
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Color/Form

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand

CAS No.

101-61-1
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Melting Point

194 to 196 °F (NTP, 1992), 91.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 2
4,4'-Methylenebis(N,N-dimethylaniline)
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4,4'-Methylenebis(N,N-dimethylaniline)
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4,4'-Methylenebis(N,N-dimethylaniline)
Reactant of Route 6
Reactant of Route 6
4,4'-Methylenebis(N,N-dimethylaniline)

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